molecular formula C14H20O B14492870 3-Pentyl-2-(prop-2-EN-1-YL)phenol CAS No. 65683-19-4

3-Pentyl-2-(prop-2-EN-1-YL)phenol

Cat. No.: B14492870
CAS No.: 65683-19-4
M. Wt: 204.31 g/mol
InChI Key: JRVCNOFCJLHOKG-UHFFFAOYSA-N
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Description

3-Pentyl-2-(prop-2-en-1-yl)phenol is an organic compound with the molecular formula C15H22O It is a phenolic compound characterized by a pentyl group and a prop-2-en-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentyl-2-(prop-2-en-1-yl)phenol typically involves the alkylation of phenol with appropriate alkyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 1-bromopentane and allyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Pentyl-2-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinones and hydroquinones.

    Reduction: Alcohols.

    Substitution: Halogenated phenols.

Scientific Research Applications

3-Pentyl-2-(prop-2-en-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pentyl-2-(prop-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(prop-1-enyl)phenol: Known for its anti-inflammatory properties.

    Cinnamyl alcohol: Used in the fragrance industry and has antimicrobial properties.

    Phenethyl alcohol: Commonly used in perfumes and as a preservative.

Uniqueness

3-Pentyl-2-(prop-2-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to other phenolic compounds.

Properties

CAS No.

65683-19-4

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-pentyl-2-prop-2-enylphenol

InChI

InChI=1S/C14H20O/c1-3-5-6-9-12-10-7-11-14(15)13(12)8-4-2/h4,7,10-11,15H,2-3,5-6,8-9H2,1H3

InChI Key

JRVCNOFCJLHOKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=CC=C1)O)CC=C

Origin of Product

United States

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